![molecular formula C11H24O2Si B12559507 1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol CAS No. 145104-12-7](/img/structure/B12559507.png)
1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol is an organosilicon compound that features a silyl ether functional group. This compound is often used as a protecting group for alcohols in organic synthesis due to its stability under various reaction conditions. The presence of the tert-butyl(dimethyl)silyl group provides steric hindrance, which can be advantageous in selective reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol can be synthesized through the silylation of pent-4-en-2-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically takes place in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Pent-4-en-2-ol+tert-Butyl(dimethyl)silyl chloride→1-[tert-Butyl(dimethyl)silyl]oxypent-4-en-2-ol
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using automated reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized compounds depending on the substituent introduced.
Applications De Recherche Scientifique
1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol is utilized in various scientific research applications:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The silyl ether can be removed under acidic or basic conditions, revealing the free hydroxyl group for further reactions.
Comparaison Avec Des Composés Similaires
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: 1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol is unique due to its specific structure, which combines a silyl ether protecting group with an alkene functionality. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable tool in both academic and industrial research.
Propriétés
Numéro CAS |
145104-12-7 |
|---|---|
Formule moléculaire |
C11H24O2Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]oxypent-4-en-2-ol |
InChI |
InChI=1S/C11H24O2Si/c1-7-8-10(12)9-13-14(5,6)11(2,3)4/h7,10,12H,1,8-9H2,2-6H3 |
Clé InChI |
YEFZAVCKLWHUHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


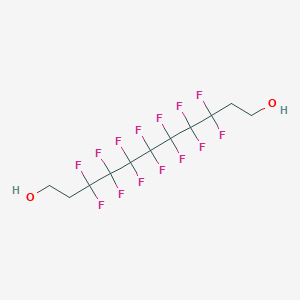

![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
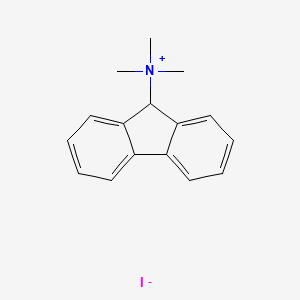
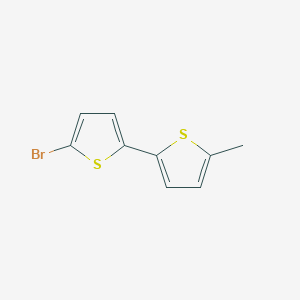
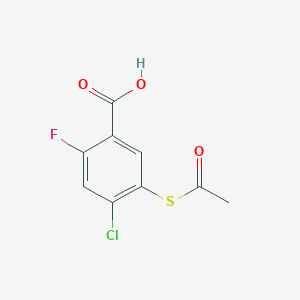
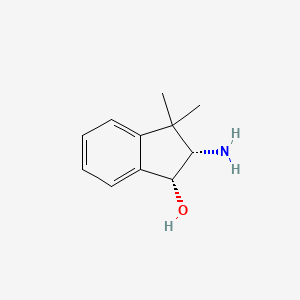
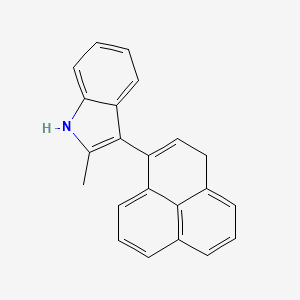
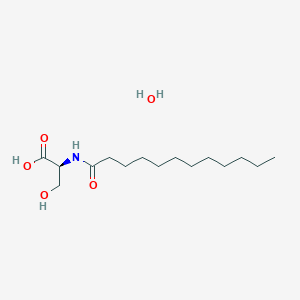
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)

![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

